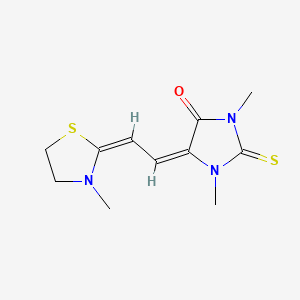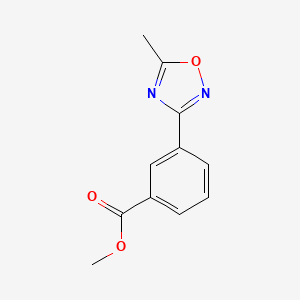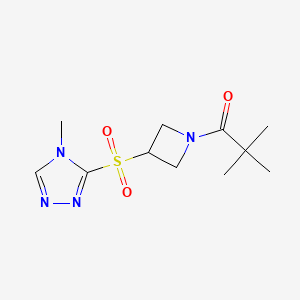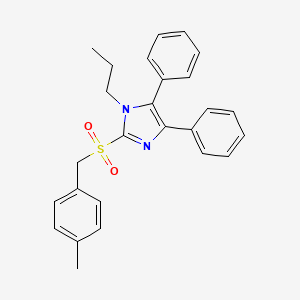
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide, also known as CFM-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been found to be effective in inhibiting the activity of various enzymes and proteins, making it a promising candidate for drug development.
作用机制
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide works by binding to the active site of its target enzyme or protein, inhibiting its activity. For example, N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide inhibits the activity of CFTR by binding to its nucleotide-binding domains, preventing the transport of chloride ions across the cell membrane. N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide also inhibits the activity of the proteasome by binding to its active site, preventing the degradation of proteins within the cell.
Biochemical and physiological effects:
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has been found to have a range of biochemical and physiological effects. For example, N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has been shown to increase the levels of intracellular calcium in cells, which can have a range of downstream effects. N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
实验室实验的优点和局限性
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has a number of advantages for lab experiments, including its small size and high potency. However, it can also be difficult to work with due to its low solubility in water and other solvents. Additionally, N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for research on N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide. For example, further studies could investigate its potential as an anti-cancer agent, or its effectiveness in treating other diseases such as cystic fibrosis. Additionally, researchers could explore ways to improve the solubility and toxicity profile of N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide, making it more suitable for use in a wider range of experiments. Finally, studies could investigate the potential of N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide as a tool for understanding the mechanisms of various enzymes and proteins, which could have implications for drug development in a range of fields.
合成方法
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide involves a multi-step process that includes the reaction of 2-fluoro-4-methylbenzoic acid with thionyl chloride to form 2-fluoro-4-methylbenzoyl chloride. This is then reacted with N-(1-cyano-2-methoxy-1-methylethyl)amine to form N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide.
科学研究应用
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in inhibiting the activity of various enzymes and proteins, including the cystic fibrosis transmembrane conductance regulator (CFTR), the proteasome, and the mitogen-activated protein kinase (MAPK) pathway. N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has also been shown to have potential as an anti-cancer agent.
属性
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-fluoro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-9-4-5-10(11(14)6-9)12(17)16-13(2,7-15)8-18-3/h4-6H,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKDPOXKHIYOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(C)(COC)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2845338.png)
![(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2845339.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-phenoxypropanamide](/img/structure/B2845341.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2845343.png)
![N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2845347.png)
![(Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-5-butyl-3-phenylthiazolidin-4-one](/img/structure/B2845349.png)


![N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine](/img/structure/B2845352.png)



